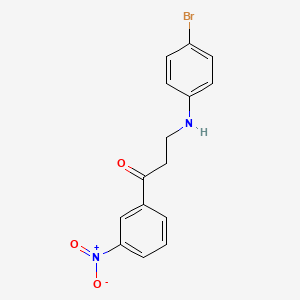
4-氯二苯并呋喃
描述
4-Chlorodibenzofuran is a chlorinated derivative of dibenzofuran, an aromatic organic compound. It is part of the larger family of chlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity. The molecular formula of 4-Chlorodibenzofuran is C12H7ClO, and it has a molecular weight of 202.64 g/mol .
科学研究应用
4-Chlorodibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Research on its toxicological effects helps understand the impact of chlorinated compounds on living organisms.
Medicine: Studies on its interactions with biological molecules contribute to the development of therapeutic agents.
作用机制
- The AhR is located in the cytoplasm, and upon ligand binding, it translocates to the nucleus, where it forms a complex with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes .
- The AhR-XRE complex activates the expression of genes involved in detoxification, metabolism, and immune responses. For instance, cytochrome P450 enzymes (CYP1A1, CYP1A2) are induced, aiding in the metabolism of xenobiotics and other toxic compounds .
- The AhR-XRE complex modulates several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
4-Chlorodibenzofuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Upon binding to AhR, 4-Chlorodibenzofuran activates the transcription of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. These enzymes are crucial for the oxidative metabolism of many organic substances, facilitating their detoxification and excretion from the body .
Cellular Effects
The effects of 4-Chlorodibenzofuran on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, 4-Chlorodibenzofuran has been shown to induce the expression of genes involved in the detoxification process, such as those encoding for cytochrome P450 enzymes . This induction can lead to increased metabolic activity within the cell, affecting various cellular processes, including cell cycle regulation and apoptosis. Additionally, exposure to 4-Chlorodibenzofuran can result in oxidative stress, leading to cellular damage and inflammation .
Molecular Mechanism
At the molecular level, 4-Chlorodibenzofuran exerts its effects through binding interactions with biomolecules. The primary mechanism involves its binding to the aryl hydrocarbon receptor (AhR), which subsequently translocates to the nucleus and binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding activates the transcription of genes involved in xenobiotic metabolism, including those encoding for cytochrome P450 enzymes. The activation of these enzymes enhances the cell’s ability to metabolize and detoxify various xenobiotics, including 4-Chlorodibenzofuran itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorodibenzofuran have been observed to change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to 4-Chlorodibenzofuran in in vitro and in vivo studies has shown persistent activation of detoxification pathways, leading to chronic oxidative stress and potential cellular damage . Additionally, the stability of 4-Chlorodibenzofuran in various environmental conditions can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Chlorodibenzofuran vary with different dosages in animal models. At low doses, the compound primarily induces the expression of detoxification enzymes without causing significant toxicity . At higher doses, 4-Chlorodibenzofuran can cause toxic effects, including liver damage, immunosuppression, and disruption of endocrine functions . These adverse effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure to 4-Chlorodibenzofuran .
Metabolic Pathways
4-Chlorodibenzofuran is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . This metabolic process involves several intermediate steps, including the formation of dihydrodiols and catechols, which are further conjugated with glucuronic acid or sulfate before excretion . The involvement of 4-Chlorodibenzofuran in these metabolic pathways highlights its role in the detoxification process .
Transport and Distribution
Within cells and tissues, 4-Chlorodibenzofuran is transported and distributed through interactions with various transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport through the bloodstream to various tissues . Additionally, 4-Chlorodibenzofuran can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 4-Chlorodibenzofuran is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, 4-Chlorodibenzofuran can localize to the nucleus upon binding to the aryl hydrocarbon receptor (AhR), facilitating the activation of target genes involved in xenobiotic metabolism . The localization of 4-Chlorodibenzofuran to specific cellular compartments is influenced by its chemical properties and the presence of targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorodibenzofuran can be synthesized through various methods, including the cyclization of diarylether derivatives and the formation of the C–O bond of the furan ring . One common method involves the reaction of chlorinated phenols with appropriate reagents under controlled conditions to form the dibenzofuran structure.
Industrial Production Methods: Industrial production of 4-Chlorodibenzofuran typically involves high-temperature processes such as pyrolysis or incineration of chlorinated organic compounds. These processes often produce 4-Chlorodibenzofuran as an unwanted by-product .
化学反应分析
Types of Reactions: 4-Chlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated dibenzo-p-dioxins.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Chlorinated dibenzo-p-dioxins.
Reduction: Less chlorinated dibenzofurans.
Substitution: Various substituted dibenzofurans depending on the reagent used.
相似化合物的比较
- 2-Chlorodibenzofuran
- 3-Chlorodibenzofuran
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,4-Dichlorodibenzofuran
Comparison: 4-Chlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other chlorinated dibenzofurans, it may exhibit different toxicological profiles and environmental behaviors .
属性
IUPAC Name |
4-chlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYBWFAHXCUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225952 | |
| Record name | 4-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74992-96-4 | |
| Record name | 4-Chlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74992-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of 4-chlorodibenzofuran and are there bacteria capable of degrading it?
A1: 4-chlorodibenzofuran is a monochlorinated dibenzofuran that can be degraded by certain bacterial species. Sphingomonas sp. strain RW1, for example, can utilize 4-chlorodibenzofuran as a sole carbon source, converting it entirely into 3-chlorosalicylate. [, ] This bacterial degradation pathway highlights the potential for bioremediation strategies targeting 4-chlorodibenzofuran contamination.
Q2: How does the position of the chlorine atom influence the mutagenicity of monochlorodibenzofurans?
A2: Research using Salmonella typhimurium strains TA98 and TA100 revealed a strong positional dependence on mutagenicity for monochlorodibenzofurans. [, ] While 1-chlorodibenzofuran and 4-chlorodibenzofuran showed minimal mutagenic activity, 3-chlorodibenzofuran exhibited significant mutagenicity, being notably more potent than 2-chlorodibenzofuran. [, ] This suggests that the specific position of chlorine substitution plays a critical role in the compound's interaction with DNA and its potential carcinogenic effects.
Q3: Can 4-chlorodibenzofuran be formed during the thermal degradation of other chlorinated aromatic compounds?
A3: Yes, 4-chlorodibenzofuran has been identified as a product during the oxidative thermal degradation of 2-chlorophenol. [] This process, occurring at elevated temperatures, generates various chlorinated aromatic compounds, including 4-chlorodibenzofuran, dibenzo-p-dioxin, and dichlorodibenzofurans. [] This highlights the potential for unintentional formation of 4-chlorodibenzofuran and other dioxin-like compounds during combustion and thermal processes involving chlorinated precursors.
Q4: How does the oxidation of 2-chlorophenol and 2-chloroanisole provide insight into the formation mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)?
A5: Studying the slow oxidation of 2-chlorophenol and 2-chloroanisole revealed that the concentration of phenoxy radicals significantly influences the PCDD/F product distribution and the ratio of PCDD to PCDF formation. [] This observation, along with the identification of proposed intermediate species like dichlorinated phenoxy phenol and dichlorinated dihydroxybiphenyl, suggests a dominant role of radical-radical mechanisms in gas-phase PCDD/F formation. [] Understanding these mechanisms is crucial for developing strategies to minimize PCDD/F formation during combustion and other industrial processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


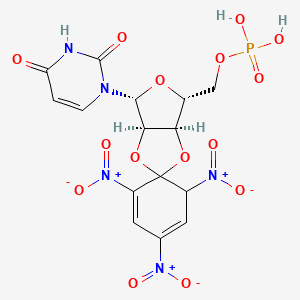

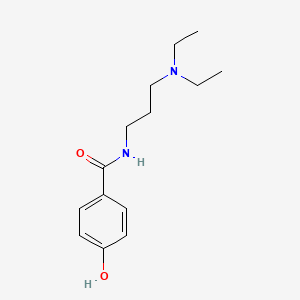
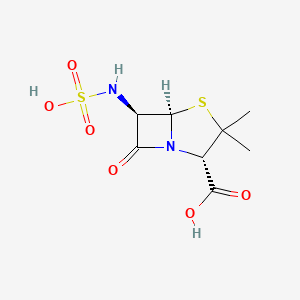
![Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-](/img/structure/B1201330.png)
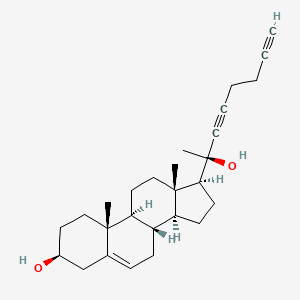
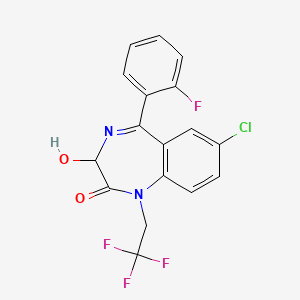
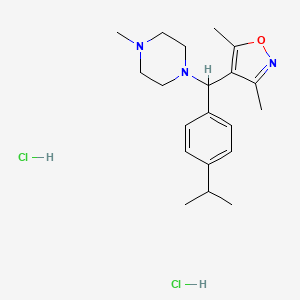
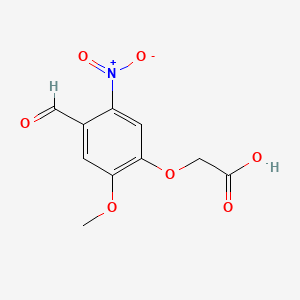
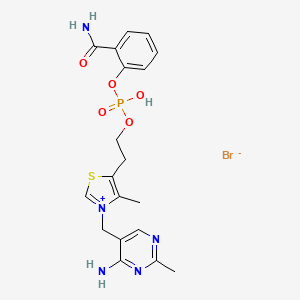
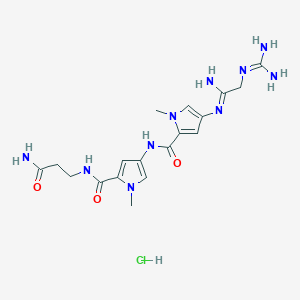

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
